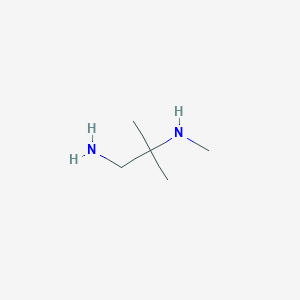

(1-Amino-2-methylpropan-2-yl)(methyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1-Amino-2-methylpropan-2-yl)(methyl)amine, also known as N2,2-dimethyl-1,2-propanediamine, is an organic compound with the molecular formula C5H14N2 and a molecular weight of 102.18 g/mol . This compound is a diamine, characterized by the presence of two amino groups attached to a central carbon atom. It is commonly used in various chemical synthesis processes and has applications in multiple scientific fields.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-2-methylpropan-2-yl)(methyl)amine can be achieved through several methods. One common approach involves the catalytic hydrogenation of 2-aminoisobutyric acid or its esters . Another method includes the condensation of isobutyraldehyde with ammonia, followed by catalytic hydrogenation .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the reaction of isobutene, chlorine, and methyl cyanide to form N-[1-(chloromethyl)propyl] acetyl chloroamine, which is then hydrolyzed to obtain the desired compound .

化学反応の分析

Types of Reactions: (1-Amino-2-methylpropan-2-yl)(methyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The amino groups can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halides such as bromine or chlorine in the presence of a base.

Major Products:

Oxidation: Formation of oxides or nitroso compounds.

Reduction: Formation of simpler amines.

Substitution: Formation of substituted amines or diamines.

科学的研究の応用

(1-Amino-2-methylpropan-2-yl)(methyl)amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

作用機序

The mechanism of action of (1-Amino-2-methylpropan-2-yl)(methyl)amine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form coordination complexes with metal ions, influencing catalytic processes. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or coordination chemistry .

類似化合物との比較

2-Amino-2-methyl-1-propanol: An aminoalcohol with similar structural features but different functional groups.

1-Amino-2-methylpropan-2-ol: Another related compound with a hydroxyl group instead of a second amino group.

Uniqueness: (1-Amino-2-methylpropan-2-yl)(methyl)amine is unique due to its dual amino groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to form stable coordination complexes and participate in various chemical reactions makes it valuable in both research and industrial applications .

生物活性

(1-Amino-2-methylpropan-2-yl)(methyl)amine, also known by its CAS number 116577-09-4, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure

The molecular formula of this compound is C5H14N2 with a molecular weight of 102.18 g/mol. The structure consists of a branched amine, which suggests potential interactions with biological targets due to its ability to form hydrogen bonds and interact with various biomolecules.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an amine derivative that can influence various biochemical pathways. Research indicates that compounds with similar structures often exhibit significant pharmacological effects, including antimicrobial, anti-inflammatory, and neuroprotective activities.

Antimicrobial Activity

Studies have shown that amine compounds can possess antibacterial properties. For instance, derivatives related to this compound have been tested for their efficacy against various bacterial strains. The results indicated that certain modifications to the amine structure could enhance antibacterial potency.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 32 µg/mL |

| B | S. aureus | 16 µg/mL |

| C | P. aeruginosa | 64 µg/mL |

Table 1: Antimicrobial activity of related compounds.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress. In animal models, administration of this compound has been associated with improved cognitive functions and reduced neuroinflammation.

The mechanisms underlying the biological activities of this compound can be attributed to its interactions with specific receptors and enzymes:

- Receptor Modulation : Similar compounds have been shown to act as agonists or antagonists at various receptors, including those involved in neurotransmission.

- Enzyme Inhibition : The compound may inhibit enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism.

- Oxidative Stress Reduction : By scavenging free radicals, this compound may help mitigate oxidative damage in neural tissues.

Case Studies

Several case studies highlight the biological activity of this compound:

Case Study 1: Antibacterial Screening

A study investigated five new azomethine derivatives derived from 2-amino-2-methylpropanol, revealing significant antibacterial activity against Gram-positive and Gram-negative bacteria. The findings suggest that structural modifications can enhance the efficacy of related amines in combating bacterial infections .

Case Study 2: Neuroprotective Effects

In a preclinical model of neurodegeneration, administration of this compound resulted in improved behavioral outcomes and reduced markers of inflammation in the brain. This supports its potential use in treating neurodegenerative diseases .

特性

IUPAC Name |

2-N,2-dimethylpropane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-5(2,4-6)7-3/h7H,4,6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYSRQHOWXXYMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。